2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide
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Description
2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN4O3S and its molecular weight is 502.56. The purity is usually 95%.
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Scientific Research Applications
Medical Imaging Applications
Compounds related to the one have been studied for their potential in medical imaging, particularly in positron emission tomography (PET) imaging. For example, radiosynthesis of [18F]PBR111 , a compound within the same family, demonstrates selective binding to the translocator protein (18 kDa) (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This compound and its derivatives have been explored for in vivo imaging of neuroinflammation using PET, providing a tool for the early detection of neurological disorders and monitoring the efficacy of therapeutic interventions (Dollé et al., 2008).
Anticancer Activity
Novel compounds related to the specified molecule have shown anti-lung cancer activity . For instance, derivatives of 6-fluorobenzo[b]pyran, a structurally related compound, have demonstrated anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations. These compounds present a new avenue for the development of chemotherapeutic agents with potential specificity for certain types of cancer cells (Hammam et al., 2005).
Neuroinflammation Study
Further studies on pyrazolo[1,5-a]pyrimidines, chemically related to the compound , have shown that they possess high affinity for the TSPO , suggesting their utility as biomarkers for neuroinflammatory processes. These compounds, when radiolabeled with fluorine-18, have been used to study brain uptake and local accumulation in neuroinflammatory models, providing insights into the mechanisms of neuroinflammation and potential therapeutic targets (Damont et al., 2015).
Anti-inflammatory Activity
Research has also been conducted on compounds with structural similarities, focusing on their anti-inflammatory activity . For example, derivatives of N-(3-chloro-4-fluorophenyl) with various modifications have been synthesized and evaluated for their anti-inflammatory potential. Some of these compounds have shown significant activity, highlighting their potential as leads for the development of new anti-inflammatory drugs (Sunder et al., 2013).
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-15-6-5-7-18(10-15)30-23(34)14-36-27-21-11-20-17(13-33)12-29-16(2)24(20)35-26(21)31-25(32-27)19-8-3-4-9-22(19)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERHZKAKDBUDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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